molecular formula C8H6BrN B116670 6-Bromoindole CAS No. 52415-29-9

6-Bromoindole

Cat. No.: B116670
CAS No.: 52415-29-9
M. Wt: 196.04 g/mol
InChI Key: MAWGHOPSCKCTPA-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

6-Bromoindole is an important starter in 6-substituted indole chemistry . It has been used in the synthesis of various indole derivatives, including 6-alkylthioindole, 3-acetoxy-6-bromoindole, 6,6′-dibromoindigo (Tyrian purple), 6-acylindoles, and tert-butyl this compound-1-carboxylate . These derivatives can interact with various enzymes, proteins, and other biomolecules, altering their function and participating in various biochemical reactions .

Cellular Effects

The cellular effects of this compound and its derivatives can vary depending on the specific derivative and the type of cells involved. For instance, some bromoindoles have been found to inhibit the formation of biofilms by Escherichia coli O157:H7, a pathogenic strain of bacteria . This suggests that this compound and its derivatives could influence cell function by modulating biofilm formation, a key aspect of bacterial survival and pathogenicity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. For instance, it undergoes a palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford carbonylation products . This suggests that this compound can participate in complex chemical reactions, potentially leading to changes in gene expression, enzyme activation or inhibition, and other molecular effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, bromoindoles have been found in marine sediment and water samples, with concentrations up to 40,000 ng g −1 total organic carbon for 4-bromophenol . This suggests that this compound could have long-term effects on cellular function, possibly due to its stability and resistance to degradation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study involving the treatment of human nasopharyngeal squamous cell carcinoma cells grown as xenografts in SCID mice, a single administration of 200mgkg –1 prodrug was used .

Metabolic Pathways

This compound can be involved in various metabolic pathways. For instance, it can be produced from indole through biocatalytic approaches . Indole can be produced from glucose or tryptophan by fermentation, and then converted into halogenated and oxygenated derivatives, including this compound, by microbial cell factories .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoindole typically involves the bromination of indole. One common method is the direct bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields .

Industrial Production Methods: In industrial settings, the preparation of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the industrial production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 6-Fluoro-1H-indole
  • 6-Chloro-1H-indole
  • 6-Iodo-1H-indole

Comparison: 6-Bromo-1H-indole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its halogenated counterparts, such as 6-fluoro-1H-indole or 6-chloro-1H-indole, the bromine atom provides different steric and electronic effects, potentially leading to distinct chemical and biological properties .

Properties

IUPAC Name

6-bromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWGHOPSCKCTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350299
Record name 6-Bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52415-29-9
Record name 6-Bromoindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52415-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture solution of 4-bromo-2-nitrotoluene (2.00 g, 9.26 mmol) and dimethylformamide-dimethylacetal (3.68 mL, 27.8 mmol) in DMF (20 mL), pyrrolidine (1.16 mL, 13.9 mmol) was added at room temperature. After stirring at 110° C. for an hour, the mixture was cooled to room temperature and then water was added. After extracting 3 times with ether, the collected organic layer was dried with anhydrous magnesium sulfate and the concentrated. The resulting residue was subjected to the next reaction without purification. After adding 80% acetic acid aqueous solution (60 mL), the mixture was heated to 85° C. While adding zinc powder (5.27 g, 80.6 mmol) in small amounts, the mixture was stirred at 85° C. for 2 hours. After cooling to room temperature and filtering, followed by addition of water, the filtrate was extracted with ethyl acetate. The collected organic layer was washed with brine and concentrated by drying with anhydrous magnesium sulfate. The residue was purified by chromatography (silica gel, EA:Hx=1:20). The target compound (710 mg) was obtained as violet solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.68 mL
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.27 g
Type
catalyst
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-nitrotoluene (7.9 g, 36.6 mmol) in dimethylformamide (73 mL) were added N,N-dimethylformamide dimethylacetal (14.5 mL, 110 mmol) and pyrrolidine (4.7 mL), and the mixture was heated at 110° C. for 90 minutes. The cooled reaction mixture was diluted with diethyl ether, and washed with water. The aqueous layer was re-extracted with diethyl ether twice, and the combined organic extract was dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue obtained was dissolved in aqueous acetic acid (245 mL, 80%), and heated to 75° C. Zinc powder (20.8 g, 318 mmol) was added to the hot solution in small portions over 2 hours. The reaction mixture was then heated at 85° C. for 3 hours and 30 minutes, cooled to room temperature and then to 0° C. The precipitate formed was removed by filtration, and the filtrate was diluted with ethyl acetate and washed with water twice. The organic extract was dried over sodium sulfate, filtered and concentrated under reduced pressure to give a brown oil. The crude product was purified by flash column chromatography (95:5 hexanes/ethyl acetate, then 90:10 hexanes/ethyl acetate) to give 6-bromoindole as a grey solid (2.61 g, 36%): 1H NMR (500 MHz, CDCl3) δ 8.14 (br s, 1H), 7.53 (s, 1H), 7.49 (d, J=8.4 Hz, 1H), 7.21 (dd, J=8.4, 1.7 Hz, 1H), 7.17-7.15 (m, 1H), 6.53-6.51 (m, 1H).
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
73 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
245 mL
Type
solvent
Reaction Step Three
Name
Quantity
20.8 g
Type
catalyst
Reaction Step Four
Yield
36%

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-2-nitrotoluene (4.3 g., 20 mmol.) in DMF (40 mL.) was added DMF dimethylacetal (7.15 g., 60 mmol.) and pyrrolidine (1.4 g., 20 mmol.). The solution was heated to 110° C. for 4 hr. then cooled to rt. and diluted with ethyl ether. The mixture was washed 3×with water, dried with Na2SO4, filtered and the solvent evaporated. The residue was dissolved in 80% aqueous acetic acid (125 mL.) and heated to 75° C. Zinc dust (9.75 g., 150 mmol.) was added gradually over 20 min. The reaction mixture was heated to 85° C. for 2 hr. then cooled to ~35° C. and filtered to remove unreacted zinc. The filtrate was diluted with ethyl ether, washed 3×with water then with saturated aqueous NaHCO3. The solution was dried with Na2SO4, filtered and concentrated in vacuo to ~30 mL. then diluted with hexanes and filtered. The filtrate was concentrated to an off-white solid which was dissolved in hexane, filtered, and concentrated to give 1.65 g. of the title compound as a light green solid.
Quantity
4.3 g
Type
reactant
Reaction Step One
[Compound]
Name
DMF dimethylacetal
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
9.75 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Combine 4-bromo-2-nitrotoluene (5.0 g, 23.1 mmol), dimethylformamide (50 ml), DMF-dimethylacetal (9.0 ml, 69.4 mmol), and pyrrolidine (2.0 ml, 23.1 mmol). Heat to 110° C. After 3 hours, cool to room temperature, dilute with ether, and wash with water. Combine the organic layers, and concentrate to give a residue. Combine the residue and 80% aq. acetic acid (120 ml) and heat at 75° C. Add zinc dust (13.1 g, 200.5 mmol) portionwise. Heat to 85° C. After 2 hours, cool and filter. Dilute the filtrate with ether, wash with water dry (Na2SO4), and concentrate to give a residue. Chromatograph the residue eluting with 9:1 hexane:EtOAc to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
DMF-dimethylacetal
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
13.1 g
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoindole
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6-Bromoindole
Reactant of Route 3
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6-Bromoindole
Reactant of Route 4
6-Bromoindole
Reactant of Route 5
Reactant of Route 5
6-Bromoindole
Reactant of Route 6
6-Bromoindole
Customer
Q & A

Q1: What is the molecular formula and weight of 6-bromoindole?

A1: The molecular formula of this compound is C8H6BrN, and its molecular weight is 196.04 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: The structure of this compound has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry. [, , ] These techniques provide valuable information about the compound's structure, functional groups, and purity. For detailed spectroscopic data, refer to the cited research articles.

Q3: What biological activities have been reported for this compound and its derivatives?

A3: Research indicates that this compound and its derivatives exhibit a range of biological activities, including:

  • Antioxidant and Tyrosinase Inhibitory Activity: this compound derivatives, specifically adenosine and ethyl-α-D-glucopyranoside isolated from the sea cucumber Stichopus japonicus, have demonstrated antioxidant and tyrosinase inhibitory properties. []
  • Anti-inflammatory Activity: Studies have shown that this compound, along with other brominated indoles, possess anti-inflammatory properties. This activity is linked to the inhibition of nitric oxide (NO), tumor necrosis factor α (TNFα), and prostaglandin E2 (PGE2) production. [, ]
  • Antibacterial Activity: Certain this compound derivatives have displayed antibacterial activity against various bacterial strains, including Staphylococcus aureus and multidrug-resistant isolates. [, , , , ]
  • Antifouling Activity: this compound has shown promising antifouling activity against marine diatom species, suggesting its potential use in preventing biofouling. []
  • Cytotoxicity: Some this compound derivatives have exhibited cytotoxic activity against cancer cell lines, indicating potential anticancer properties. [, , ]

Q4: How does this compound exert its anti-inflammatory effects?

A4: Research suggests that this compound exerts its anti-inflammatory effects by inhibiting the NFκB pathway. This pathway plays a crucial role in regulating the immune response and inflammation. By suppressing NFκB translocation, this compound effectively reduces the production of pro-inflammatory cytokines. []

Q5: What is the significance of this compound's antifouling activity?

A5: Biofouling, the accumulation of marine organisms on submerged surfaces, poses a significant challenge in various industries, including shipping and aquaculture. The discovery of this compound's antifouling activity against marine diatoms suggests its potential as an environmentally friendly alternative to traditional, often toxic, antifouling agents. []

Q6: What are the common synthetic routes for preparing this compound?

A6: this compound can be synthesized through various methods, including:

  • Direct Bromination: This method involves the direct bromination of indole using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselective bromination at the 6-position. [, , , , , , , , , , ]
  • Multi-step Synthesis: More complex derivatives may require multi-step synthetic approaches involving protection and deprotection strategies, coupling reactions, and other transformations. [, , , , , , , , ]

Q7: How do structural modifications of this compound impact its activity?

A7: Structural modifications of this compound can significantly influence its biological activity. For instance: * Halogenation: Introducing different halogens at the 6-position can alter the compound's potency and selectivity. [, , ] * N-substitution: Adding substituents to the nitrogen atom of the indole ring can modify the compound's physicochemical properties and interactions with biological targets. [, , , , , ] * Functional group modifications: Altering the functional groups attached to the indole ring can lead to derivatives with distinct pharmacological profiles. [, , , , , , ]

Q8: How does this compound interact with its biological targets?

A8: The specific mechanisms of action of this compound and its derivatives can vary depending on the target and the compound's structure. Potential mechanisms include:

  • Enzyme Inhibition: this compound derivatives may inhibit specific enzymes involved in various biological pathways, such as those involved in inflammation, bacterial growth, or tyrosinase activity. [, , , , , ]
  • DNA Intercalation: Certain this compound alkaloids have been reported to interact with DNA, potentially influencing gene expression and cellular processes. []

Q9: Are there known resistance mechanisms against this compound's antibacterial activity?

A9: While specific resistance mechanisms against this compound are not extensively documented in the provided research, it's important to note that bacteria can develop resistance to antibacterial agents through various mechanisms, including mutations in target enzymes, efflux pumps, and enzymatic degradation. Further research is crucial to understand and mitigate potential resistance development.

Q10: What is the toxicological profile of this compound?

A10: While the provided research highlights the biological activities of this compound and its derivatives, it's essential to conduct comprehensive toxicological studies to assess potential adverse effects. These studies should evaluate acute and chronic toxicity, genotoxicity, and other relevant parameters.

Q11: What are the environmental implications of using this compound and its derivatives?

A11: The potential environmental impact of this compound and its derivatives should be thoroughly assessed before widespread use. Studies should evaluate the compound's biodegradability, bioaccumulation potential, and toxicity to aquatic organisms. Sustainable practices, such as responsible waste management and the exploration of biodegradable alternatives, are crucial to minimize ecological risks. [, ]

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